Glutaric acid
Overview
Description
Glutaric acid is an organic compound with the formula C₅H₈O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan . It is a colorless, crystalline solid that is highly soluble in water.
Mechanism of Action
Target of Action
Glutaric acid primarily targets enzymes such as Aspartate aminotransferase, Branched-chain-amino-acid aminotransferase, and Glutamate decarboxylase alpha in Escherichia coli . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the metabolic processes they regulate
Biochemical Pathways
This compound is naturally produced in the body during the metabolism of some amino acids, including lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .
Pharmacokinetics
It’s known that this compound cannot cross the blood-brain barrier in appreciable quantities .
Result of Action
The accumulation of this compound in the body can lead to a condition known as Glutaric aciduria, characterized by acute striatal degeneration, progressive extrastriatal abnormalities, white matter changes, and cerebral atrophy . This condition manifests with a severe complex movement disorder due to striatum injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported to cause irritation in the eyes and skin of exposed subjects . Moreover, this compound has the potential to act as both an acidogen and a metabotoxin when present in sufficiently high concentrations . An acidogen is a substance that causes acidosis, which harms numerous organ systems .
Biochemical Analysis
Biochemical Properties
Glutaric acid interacts with several enzymes, proteins, and other biomolecules. A key enzyme it interacts with is glutaryl-CoA dehydrogenase (GCDH), which mediates the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric acidemia type 1 (GA1), where toxic byproducts build up and can cause severe encephalopathy .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In the context of GA1, the accumulation of this compound and 3-hydroxythis compound in bodily tissues, particularly in the brain, can lead to severe neurological damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The defective GCDH gene in GA1 patients leads to a decrease in the enzyme’s activity, resulting in an accumulation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in patients with GA1, the levels of glutarylcarnitine (C5DC) and this compound in the urine were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .
Metabolic Pathways
This compound is involved in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. The GCDH enzyme, which this compound interacts with, mediates these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaric acid can be synthesized through several methods:
Ring-Opening of Butyrolactone: This method involves the reaction of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to produce this compound.
Oxidation of Dihydropyran: Hydrolysis followed by oxidation of dihydropyran can yield this compound.
Reaction of 1,3-Dibromopropane with Sodium or Potassium Cyanide: This reaction produces the dinitrile, which is then hydrolyzed to form this compound.
Oxidation of 1,3-Cyclohexanedione: Using periodate, this method involves the oxidation of 1,3-cyclohexanedione, which proceeds with decarboxylation to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the recovery of by-products from adipic acid production. This process includes the separation of mixed straight-chain dicarboxylic acids, which contain approximately 50% this compound . The separation methods include extraction, crystallization, rectification, urea complexation, activated carbon fiber treatment, and esterification .
Chemical Reactions Analysis
Types of Reactions
Glutaric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glutaric anhydride.
Substitution: This compound can react with different reagents to form various derivatives, such as pyrogallol from glutaric diester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the green synthesis of this compound.
Reduction: Hydrogen gas is used in the hydrogenation process to reduce this compound to 1,5-pentanediol.
Substitution: Various reagents, such as sodium or potassium cyanide, are used in substitution reactions to form this compound derivatives.
Major Products
Glutaric Anhydride: Formed through the oxidation of this compound.
1,5-Pentanediol: Produced by the hydrogenation of this compound.
Pyrogallol: Formed from glutaric diester.
Scientific Research Applications
Glutaric acid has a wide range of applications in scientific research:
Chemistry: It is used in the production of polymers such as polyester polyols and polyamides.
Biology: This compound is involved in the metabolism of amino acids like lysine and tryptophan.
Medicine: This compound is employed in the manufacture of medicines and surfactant chemicals.
Industry: It is used in the production of ester plasticizers, corrosion inhibitors, and synthetic resins.
Comparison with Similar Compounds
Glutaric acid is similar to other dicarboxylic acids, such as:
Adipic Acid: Both are used in the production of polymers, but this compound has an odd number of carbon atoms, which decreases polymer elasticity.
Succinic Acid: Like this compound, succinic acid is involved in metabolic pathways and is used in the production of polymers.
Malonic Acid: Both are dicarboxylic acids, but malonic acid has a shorter carbon chain.
This compound’s uniqueness lies in its five-carbon structure, which provides specific properties such as high water solubility and decreased polymer elasticity .
Properties
IUPAC Name |
pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4, Array | |
Record name | GLUTARIC ACID | |
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Record name | GLUTARIC ACID | |
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Related CAS |
13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |
Record name | Glutaric acid | |
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DSSTOX Substance ID |
DTXSID2021654 | |
Record name | Glutaric acid | |
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Molecular Weight |
132.11 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |
Record name | GLUTARIC ACID | |
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Boiling Point |
576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |
Record name | GLUTARIC ACID | |
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Density |
1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |
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Vapor Pressure |
1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |
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Color/Form |
LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |
CAS No. |
110-94-1 | |
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Melting Point |
207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/20436 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glutaric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUTARIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | GLUTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is glutaric aciduria type I (GA-I) and how is glutaric acid involved?
A1: GA-I is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) [, , ]. This deficiency disrupts the breakdown of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of this compound, 3-hydroxythis compound, and glutarylcarnitine in bodily fluids and tissues [, , , ].
Q2: What are the neurological consequences of this compound accumulation in GA-I?
A2: The build-up of this compound, particularly 3-hydroxythis compound, is neurotoxic [, , ]. This can lead to a range of neurological problems, including macrocephaly, dystonia, movement disorders, and brain damage, especially in the basal ganglia [, , , , , ].
Q3: How does the brain metabolize lysine differently than the liver, and what implications does this have for GA-I?
A3: The brain primarily utilizes the pipecolate pathway for lysine degradation, while the liver relies on the saccharopine pathway []. This difference is crucial in GA-I, as the deficient enzyme, GCDH, is part of the saccharopine pathway. Therefore, even with dietary lysine restriction, the brain may still produce some this compound through the pipecolate pathway.
Q4: Can dietary interventions mitigate the effects of GA-I?
A4: Yes, early intervention with a low lysine diet and carnitine supplementation can significantly reduce this compound levels in the brain and other tissues, potentially preventing severe neurological damage in GA-I patients [, , ]. Adding arginine to the diet may further enhance this effect by competing with lysine for transport across the blood-brain barrier [].
Q5: Are there alternative therapeutic approaches being explored for GA-I?
A5: Research suggests that stimulating peroxisomal lysine oxidation with drugs like clofibrate could be a potential therapeutic strategy for GA-I []. This approach aims to enhance the breakdown of lysine through a pathway that doesn't involve GCDH.
Q6: What are the diagnostic tools used to identify GA-I?
A6: Diagnosis of GA-I involves a combination of clinical evaluation, neuroimaging, and biochemical testing. Elevated levels of this compound, 3-hydroxythis compound, and glutarylcarnitine in urine and blood, along with characteristic brain MRI findings, are strong indicators of the disorder [, , , , , , ]. Genetic testing for mutations in the GCDH gene can confirm the diagnosis [, ].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C5H8O4, and its molecular weight is 132.12 g/mol.
Q8: What are the conformational preferences of this compound in solution?
A8: Unlike shorter-chain dicarboxylic acids like succinic acid, this compound doesn't show a strong preference for any particular conformation in solution []. It exists in a relatively flexible state, with various conformers interconverting freely, regardless of the solvent polarity or hydrogen-bonding ability.
Q9: How does this compound behave at the air-water interface?
A9: Interestingly, this compound exhibits significant surface activity, forming aggregates in solution above a certain concentration []. This property influences its interaction with hydrophobic compounds, making it a potentially useful solubilizer.
Q10: What happens when this compound is combined with other compounds like caffeine or gallic acid?
A10: this compound readily forms cocrystals with various compounds, such as caffeine and gallic acid [, , ]. These cocrystals often exhibit altered physicochemical properties compared to the individual components, leading to potential applications in drug delivery and material science.
Q11: How does this compound impact the solubility of poorly water-soluble drugs?
A11: this compound can enhance the solubility of hydrophobic drugs like terfenadine and Sudan III, likely due to its surface activity and ability to form aggregates []. This opens up possibilities for improving the bioavailability of poorly soluble drugs through cocrystallization with this compound.
Q12: How does this compound contribute to the modification of polymer films?
A12: When incorporated into poly(glycerol-co-glutaric acid) films, this compound influences the material's properties []. These films demonstrate enhanced solvent absorption and resorption capabilities, making them suitable for applications requiring controlled release or absorption.
Q13: How does the presence of this compound affect the properties of soot particles?
A13: Coating soot particles with this compound leads to significant changes in their morphology, hygroscopicity, and effective density []. This has important implications for understanding the behavior and impact of soot aerosols in the atmosphere.
Q14: What role does this compound play in the synthesis of biocompatible materials?
A14: this compound serves as a building block in the synthesis of poly-α-ketoesters, which are promising materials for biocompatible photoinitiators []. These photoinitiators can be used in various biomedical applications, such as dental fillings and bone cements.
Q15: What is the role of this compound in atmospheric ice nucleation?
A15: this compound, even at low concentrations, can act as an ice nucleus, facilitating ice crystal formation in the atmosphere []. This process is crucial for understanding cloud formation and precipitation patterns.
Q16: How do organic acids like this compound influence the phytoremediation of heavy metal-contaminated soil?
A16: The addition of organic acids, including this compound, can affect the uptake and accumulation of heavy metals like cadmium and lead by plants []. This finding has implications for developing effective phytoremediation strategies to clean up contaminated environments.
Q17: What is the historical context of this compound research?
A17: Research on this compound dates back to the early 20th century. Initial studies focused on its metabolic role and effects on sugar metabolism in diabetic animals []. The discovery of glutaric aciduria in the 1970s spurred further investigation into its biochemical and neurological implications [, ].
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